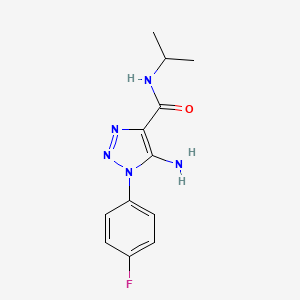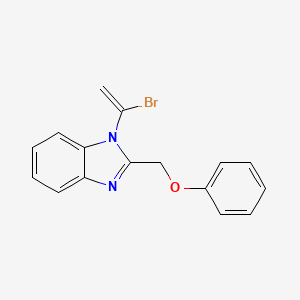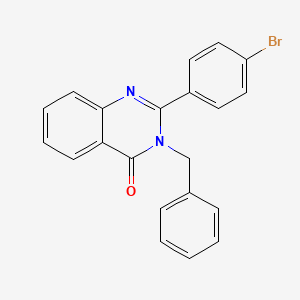![molecular formula C20H22N2O3 B5199714 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)
3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in the field of neuroscience.
作用机制
The mechanism of action of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is thought to act as a partial agonist at the dopamine D3 receptor. This means that it can bind to the receptor and activate it to a certain extent, but not to the same degree as a full agonist. This partial agonist activity may make it a useful tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a high affinity for the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward processing and addiction. Activation of the dopamine D3 receptor has been linked to increased motivation and reward-seeking behavior, as well as decreased anxiety and depression.
实验室实验的优点和局限性
One advantage of using 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one limitation of using this compound is that its partial agonist activity may make it difficult to interpret experimental results. Additionally, its high affinity for the dopamine D3 receptor may make it difficult to use in experiments that require specific binding to other receptors.
未来方向
There are several future directions for research on 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of new drugs that target the dopamine D3 receptor for the treatment of neuropsychiatric disorders. Another area of interest is the use of this compound as a tool for studying the role of the dopamine D3 receptor in addiction, depression, and schizophrenia. Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a multi-step process that involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting product is then reacted with 4-(1-piperidinylcarbonyl)aniline in the presence of a base to yield this compound. The final product is purified using column chromatography and recrystallization.
科学研究应用
3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been used extensively in scientific research due to its potential use in medicinal chemistry. It has been shown to have a high affinity for the dopamine D3 receptor, which has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia. Researchers have used this compound to study the role of the dopamine D3 receptor in these disorders and to develop new drugs that target this receptor.
属性
IUPAC Name |
3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-7-5-6-16(14-18)19(23)21-17-10-8-15(9-11-17)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCMAIYXKSQANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)


![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)



![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)

![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
